

# An In-depth Technical Guide to Benzohydrazide: Molecular Structure, Properties, and Characterization

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **benzohydrazide** (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O), a key chemical intermediate and structural motif in medicinal chemistry. The document details its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

# **Core Molecular Properties and Identifiers**

**Benzohydrazide** is an organic compound featuring a benzene ring bonded to a hydrazide functional group.[1] Its key quantitative data and identifiers are summarized below.



| Property                         | Data  | Reference(s) |
|----------------------------------|---|--------------|
| Molecular Formula                | C7H8N2O   |              |
| Linear Formula                   | C <sub>6</sub> H <sub>5</sub> CONHNH <sub>2</sub> |              |
| Molecular Weight                 | 136.15 g/mol                                      |              |
| Average Molecular Weight         | 136.154 g/mol                                     | [1]          |
| Monoisotopic Molecular<br>Weight | 136.063662883 Da                                  | [2]          |
| IUPAC Name                       | benzohydrazide                                    | [2]          |
| CAS Number                       | 613-94-5  |              |
| Physical Form                    | White powder                                      | [1]          |
| Melting Point                    | 112-115 °C  | [1]          |
| SMILES                           | NNC(=O)c1ccccc1                                   |              |
| InChI Key                        | WARCRYXKINZHGQ-<br>UHFFFAOYSA-N                   |              |

## **Molecular Structure and Visualization**

**Benzohydrazide** consists of a phenyl group attached to the carbonyl carbon of a hydrazide moiety (-CONHNH<sub>2</sub>). This structure provides both hydrogen bond donors (-NH, -NH<sub>2</sub>) and a hydrogen bond acceptor (C=O), which are crucial for its interaction with biological targets. The presence of the aromatic ring and the reactive hydrazide group makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and Schiff bases.

Caption: 2D structure of the **Benzohydrazide** molecule.

# **Experimental Protocols**

This section details common experimental procedures for the synthesis and characterization of **benzohydrazide**.

## Foundational & Exploratory



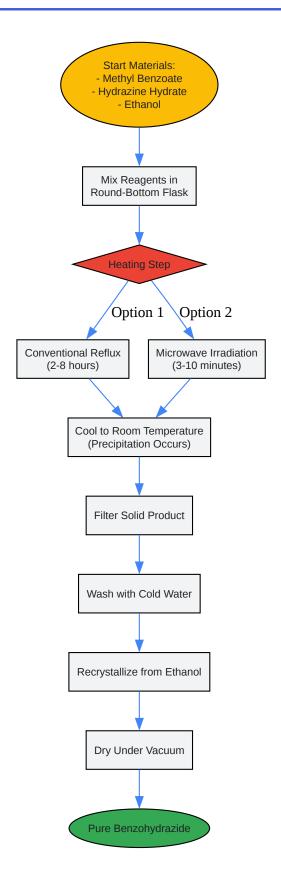


**Benzohydrazide** is commonly synthesized via the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate. Both conventional heating and microwave-assisted methods are effective.[1][3]

Protocol: Synthesis from Methyl Benzoate and Hydrazine Hydrate[1][3]

- Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eg) and ethanol.
- Addition of Hydrazine: Add hydrazine hydrate (1.2-2.5 eq) to the mixture with stirring.
- Heating:
  - Conventional Method: Reflux the reaction mixture for 2-8 hours.[1][3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
  - Microwave Method: Subject the mixture to microwave irradiation (e.g., 350-500 W) for a total of 3-10 minutes, often with intermittent stirring or cooling.[1][4]
- Isolation: After cooling the reaction mixture to room temperature, a white precipitate of benzohydrazide forms.
- Purification: Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
- Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure, crystalline **benzohydrazide**.[1]
- Drying: Dry the purified crystals under vacuum.





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Caption: General workflow for the synthesis of benzohydrazide.

## Foundational & Exploratory





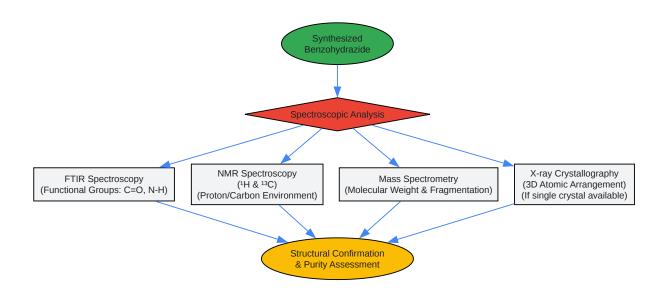
The identity and purity of synthesized **benzohydrazide** are confirmed using various spectroscopic techniques.[5]

Protocol: Analytical Characterization

- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Methodology: Prepare a sample, typically as a KBr pellet, and record the spectrum.
  - Expected Peaks: A detailed vibrational analysis of benzohydrazide has been performed.
     [6][7] Key characteristic absorption bands include: N-H stretching vibrations (typically in the 3200-3400 cm<sup>-1</sup> region), a strong C=O (Amide I) stretching band around 1640-1680 cm<sup>-1</sup>, and C=C stretching bands for the aromatic ring around 1500-1600 cm<sup>-1</sup>.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d<sub>6</sub>) and record <sup>1</sup>H
    and <sup>13</sup>C NMR spectra.[9]
  - Expected <sup>1</sup>H NMR Signals: Signals corresponding to the aromatic protons (multiplet, ~7.4-8.0 ppm), the N-H protons of the hydrazide group (broad singlets), with chemical shifts that can vary depending on solvent and concentration.[2][9]
  - Expected <sup>13</sup>C NMR Signals: Signals for the carbonyl carbon (~165 ppm) and distinct signals for the aromatic carbons.[9][10]
- Mass Spectrometry (MS):
  - Methodology: Analyze the sample using a technique like Electron Ionization (EI) Mass Spectrometry.[11]
  - Expected Fragmentation: The mass spectrum will show a molecular ion peak [M]<sup>+</sup> corresponding to the molecular weight of benzohydrazide (m/z = 136). Common fragmentation patterns in organic molecules involve the cleavage of the weakest bonds. [12][13] For benzohydrazide, key fragments may arise from the cleavage of the C(O)-NHNH₂ bond, leading to the benzoyl cation (C<sub>6</sub>H<sub>5</sub>CO<sup>+</sup>, m/z = 105), and the loss of the amino group, leading to a fragment at m/z = 120.



- X-ray Crystallography:
  - Methodology: This technique provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. While the crystal structures of numerous benzohydrazide derivatives have been determined and deposited in databases like the Cambridge Crystallographic Data Centre (CCDC)[14][15][16], specific crystallographic data for the parent benzohydrazide molecule was not identified in the consulted search results. The protocol involves growing a suitable single crystal and analyzing it using an X-ray diffractometer.



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Caption: Analytical workflow for **benzohydrazide** characterization.

# **Role in Drug Discovery and Development**

**Benzohydrazide** itself is not typically the final active pharmaceutical ingredient. Instead, its molecular structure serves as a valuable pharmacophore—a core structural scaffold that can be chemically modified to produce a wide array of derivatives with diverse biological activities.

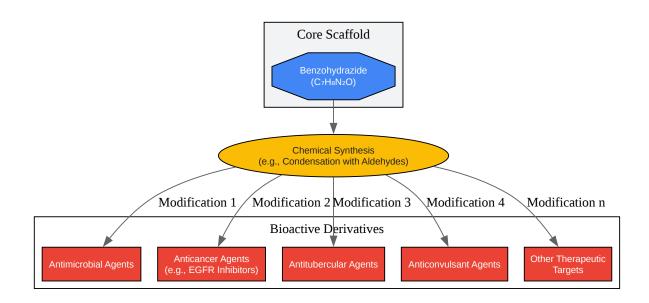


[1] The hydrazide moiety is readily condensed with various aldehydes and ketones to form hydrazones, which are a prominent class of compounds in medicinal chemistry.[1]

Derivatives of **benzohydrazide** have been investigated for numerous therapeutic applications, including:

- Antimicrobial Agents: Showing activity against bacteria and fungi.
- Anticancer Agents: Acting as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[17]
- Antitubercular Agents: The hydrazide group is a key feature in several anti-mycobacterial drugs.[9]
- Anticonvulsant and Anti-inflammatory Agents.[1][17]

The development process involves using the **benzohydrazide** core and attaching different chemical groups to optimize binding to a biological target, improve pharmacokinetic properties, and reduce toxicity.





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Caption: **Benzohydrazide** as a core scaffold for developing bioactive agents.

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